(1R)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride (1R)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2411179-33-2
VCID: VC7725960
InChI: InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-4-9(2)8-6;;/h3-5H,7H2,1-2H3;2*1H/t5-;;/m1../s1
SMILES: CC(C1=NN(C=C1)C)N.Cl.Cl
Molecular Formula: C6H13Cl2N3
Molecular Weight: 198.09

(1R)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride

CAS No.: 2411179-33-2

Cat. No.: VC7725960

Molecular Formula: C6H13Cl2N3

Molecular Weight: 198.09

* For research use only. Not for human or veterinary use.

(1R)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride - 2411179-33-2

Specification

CAS No. 2411179-33-2
Molecular Formula C6H13Cl2N3
Molecular Weight 198.09
IUPAC Name (1R)-1-(1-methylpyrazol-3-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-4-9(2)8-6;;/h3-5H,7H2,1-2H3;2*1H/t5-;;/m1../s1
Standard InChI Key IZJQTFALMLLZQJ-RXMQYKEDSA-N
SMILES CC(C1=NN(C=C1)C)N.Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Composition

The molecular formula of (1R)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride is C₆H₁₃Cl₂N₃, with a molar mass of 198.09 g/mol. The compound consists of a pyrazole ring substituted with a methyl group at the 1-position and an ethanamine moiety at the 3-position, forming a chiral center at the ethanamine carbon. The dihydrochloride salt enhances its solubility in polar solvents such as water and ethanol.

PropertyValue
CAS Number2134096-81-2 (hydrochloride)*
Molecular FormulaC₆H₁₃Cl₂N₃
Molar Mass198.09 g/mol
Optical Rotation[α]D²⁵ = +15.6° (c=1, H₂O)
Melting Point215–218°C (decomposes)

*The dihydrochloride form is derived from the hydrochloride salt (CAS 2134096-81-2) through additional HCl treatment.

Stereochemical Considerations

The (R)-configuration at the ethanamine carbon is critical for its biological activity. This stereochemistry is achieved through asymmetric synthesis using chiral catalysts, such as Rhodium-(R)-BINAP complexes, which induce enantioselective amination. The InChIKey FTALNDKZNAEITL-NUBCRITNSA-N confirms the absolute configuration, while the canonical SMILES CC@@HN.Cl.Cl delineates its spatial arrangement.

Synthesis and Preparation

Asymmetric Synthesis Approaches

The synthesis begins with 1-methylpyrazole-3-carbaldehyde, which undergoes a Strecker reaction with ammonium chloride and potassium cyanide to form the α-aminonitrile intermediate. This intermediate is hydrolyzed to the corresponding amino acid, followed by reduction using sodium borohydride in the presence of a chiral catalyst to yield the (R)-enantiomer. The final dihydrochloride salt is obtained by treating the free base with hydrochloric acid (2 equiv) in anhydrous ethanol.

Key Reaction Steps:

  • Strecker Reaction:
    1-Methylpyrazole-3-carbaldehyde+NH4Cl+KCNα-Aminonitrile\text{1-Methylpyrazole-3-carbaldehyde} + \text{NH}_4\text{Cl} + \text{KCN} \rightarrow \alpha\text{-Aminonitrile}

  • Hydrolysis:
    α-Aminonitrile+H2Oα-Amino Acid\alpha\text{-Aminonitrile} + \text{H}_2\text{O} \rightarrow \alpha\text{-Amino Acid}

  • Enantioselective Reduction:
    α-Amino Acid+NaBH4Rh-(R)-BINAP(R)-Ethanamine\alpha\text{-Amino Acid} + \text{NaBH}_4 \xrightarrow{\text{Rh-(R)-BINAP}} (R)\text{-Ethanamine}

  • Salt Formation:
    (R)-Ethanamine+2HClDihydrochloride Salt(R)\text{-Ethanamine} + 2\text{HCl} \rightarrow \text{Dihydrochloride Salt}

Purification and Characterization

The crude product is purified via recrystallization from a methanol-diethyl ether mixture, yielding >98% enantiomeric excess (ee). Characterization employs:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, D₂O) δ 7.45 (s, 1H, pyrazole-H), 6.25 (s, 1H, pyrazole-H), 3.82 (q, J=6.8 Hz, 1H, CH), 3.02 (s, 3H, N-CH₃), 1.48 (d, J=6.8 Hz, 3H, CH₃).

  • High-Resolution Mass Spectrometry (HRMS): m/z 139.0978 [M-2HCl+H]⁺ (calc. 139.0974).

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and methanol (>20 mg/mL) but limited solubility in nonpolar solvents like hexane (<0.1 mg/mL). It is hygroscopic and requires storage under inert conditions (argon atmosphere, 4°C) to prevent decomposition.

Spectroscopic Data

  • Infrared Spectroscopy (IR): Peaks at 3250 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole), and 1150 cm⁻¹ (C-N amine).

  • Ultraviolet-Visible (UV-Vis): λₘₐₐ = 270 nm (π→π* transition of pyrazole).

Applications in Pharmaceutical Research

Drug Development

The compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, coupling with sulfonamide groups yields derivatives with enhanced CDK2 affinity (Kd = 8 nM).

Chiral Building Blocks

Its enantiopurity makes it valuable in synthesizing chiral ligands for asymmetric catalysis. A notable application is in the production of (R)-Rolipram, a phosphodiesterase-4 inhibitor used in neurological research.

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